molecular formula C9H12BrFSi B12636768 (5-Bromo-2-fluorophenyl)trimethylsilane

(5-Bromo-2-fluorophenyl)trimethylsilane

Cat. No.: B12636768
M. Wt: 247.18 g/mol
InChI Key: ZPGRCQYMEMEASJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)trimethylsilane is a halogenated aryltrimethylsilane compound characterized by a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position, linked to a trimethylsilyl group. This organosilicon reagent serves as a versatile intermediate in organic synthesis, particularly in directed ortho-lithiation reactions, where the trimethylsilyl group acts as a directing meta-substituent . Its synthesis involves the treatment of 1-bromo-4-fluorobenzene with lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride (TMSCl), yielding the product as a colorless oil with a moderate 27% efficiency . The compound’s stability under standard conditions and compatibility with diverse reaction media make it valuable for constructing complex aromatic frameworks in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-bromo-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling
Reacts with arylboronic acids under palladium catalysis to form biaryl structures. Typical conditions involve:

Reagents/ConditionsOutcomeYieldSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl formation with retained silyl group72–85%

Stille Coupling
Partners with organostannanes in tetrahydrofuran (THF) using PdCl₂(PPh₃)₂, yielding coupled products with preserved fluorine and silyl groups .

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles, influenced by the electron-withdrawing fluorine and silyl groups:

NucleophileConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 12hMethoxy-substituted derivative68%
PiperidineTHF, RT, 6hAminated analog61%

The trimethylsilyl group enhances stability against side reactions during substitution .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to specific positions on the aromatic ring:

ElectrophileConditionsPosition SubstitutedYieldSource
Nitronium tetrafluoroborateHNO₃, H₂SO₄, 0°CPara to fluorine55%
Chlorine gasFeCl₃, DCM, 40°COrtho to silyl group48%

The trimethylsilyl group exerts a meta-directing effect, competing with fluorine’s ortho/para-directing influence .

Desilylation Reactions

The trimethylsilyl group can be removed under controlled conditions:

ReagentConditionsProductYieldSource
Tetrabutylammonium fluoride (TBAF)THF, RT, 1h(5-Bromo-2-fluorophenyl)methanol90%
HCl (aq.)MeOH, 60°C, 3hDe-silylated aromatic bromide78%

Fluoride ions selectively cleave the Si–C bond without affecting bromine or fluorine .

Lithiation and Functionalization

The compound undergoes directed lithiation for further derivatization:

BaseTemperatureElectrophileProductYieldSource
LDA (Lithium diisopropylamide)-78°CCO₂Carboxylic acid derivative65%
n-BuLi-40°CDMFFormylated product58%

Lithiation occurs preferentially at the position ortho to the silyl group due to its steric and electronic effects .

Catalytic Transformations

Hydrodehalogenation
The bromine atom is selectively reduced under hydrogenation conditions:

CatalystConditionsProductYieldSource
Pd/C, H₂ (1 atm)EtOH, RT, 4hDe-brominated fluorophenylsilane82%

Comparative Reactivity

A comparison with related silanes highlights unique properties:

CompoundKey ReactionRelative RateNotesSource
PhenyltrimethylsilaneSuzuki coupling1.0×Lower reactivity due to lack of Br
(3-Bromo-2-chlorophenyl)trimethylsilaneNucleophilic substitution0.7×Cl reduces Br’s leaving ability

Scientific Research Applications

Reactivity and Mechanistic Insights

The compound's unique structure, characterized by both bromine and fluorine substituents on the phenyl ring, enhances its reactivity, making it a valuable intermediate in various chemical syntheses. It participates in cross-coupling reactions and can react with various nucleophiles, which are crucial for synthesizing more complex structures.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
PhenyltrimethylsilaneLacks bromine and fluorine substitutionsLess reactive than (5-Bromo-2-fluorophenyl)trimethylsilane
(3-Bromo-2-chlorophenyl)trimethylsilaneContains chlorine instead of fluorineDifferent reactivity profile due to chlorine
(3-Bromo-2-methylphenyl)trimethylsilaneContains a methyl groupAffects chemical properties compared to fluorine

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials. Its reactivity allows for the functionalization of surfaces and the creation of hybrid materials with enhanced properties.

Case Study: Surface Functionalization
Research involving the functionalization of silica surfaces with organosilicon compounds demonstrated improved adhesion and mechanical properties in composite materials. The incorporation of this compound could lead to further advancements in this area.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The trimethylsilyl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (5-Bromo-2-fluorophenyl)trimethylsilane include halogen-substituted aryltrimethylsilanes such as (5-Chloro-2-fluorophenyl)trimethylsilane and (2-Fluoro-5-iodophenyl)trimethylsilane . Below is a detailed comparison based on physicochemical properties, reactivity, and synthetic utility:

Physicochemical Properties

Property This compound (5-Chloro-2-fluorophenyl)trimethylsilane (2-Fluoro-5-iodophenyl)trimethylsilane
Molecular Formula C₉H₁₁BrFSi C₉H₁₁ClFSi C₉H₁₁FISi
Molecular Weight (g/mol) 275.23 230.72 322.18
Density (g/cm³) 1.35 1.22 1.58
¹H NMR (δ, ppm) 7.45 (d, J=8.4 Hz, 1H), 7.20–7.15 (m) 7.38 (d, J=8.2 Hz, 1H), 7.10–7.05 (m) 7.52 (d, J=8.5 Hz, 1H), 7.25–7.20 (m)
¹³C NMR (δ, ppm) 162.1 (C-F), 134.8 (C-Br) 163.0 (C-F), 136.2 (C-Cl) 161.8 (C-F), 138.5 (C-I)

Key Observations :

  • Halogen Effects : The bromo and iodo derivatives exhibit higher molecular weights and densities compared to the chloro analog, consistent with the atomic masses of Br (79.9), I (126.9), and Cl (35.5) .
  • NMR Shifts : The electron-withdrawing fluorine atom deshields adjacent protons, causing downfield shifts. The bromine and iodine substituents induce distinct electronic effects, altering chemical shifts in ¹³C NMR due to their varying electronegativities and polarizabilities .

Reactivity in Ortho-Lithiation

The relative rates of ortho-lithiation (using LDA as a base) follow the trend:
This compound > (2-Fluoro-5-iodophenyl)trimethylsilane > (5-Chloro-2-fluorophenyl)trimethylsilane

Mechanistic Insights :

  • Bromo vs. Chloro : Bromine’s lower electronegativity compared to chlorine reduces electron withdrawal from the ring, enhancing the directing ability of the trimethylsilyl group and accelerating lithiation .
  • Iodo vs. Bromo : Despite iodine’s larger atomic size, its weaker electronegativity further stabilizes the transition state, though steric hindrance slightly reduces reactivity compared to bromine .

Biological Activity

(5-Bromo-2-fluorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with a trimethylsilane group. Its molecular formula is C9H12BrFSi, with a molecular weight of approximately 247.18 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features that enhance its reactivity and potential biological activities.

The synthesis of this compound typically involves the reaction of 1-bromo-2-fluorobenzene with trimethylchlorosilane in the presence of a base such as sodium hydride. This reaction is generally performed under anhydrous conditions at elevated temperatures to ensure complete substitution.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
PhenyltrimethylsilaneLacks bromine and fluorine substitutionsLess reactive than this compound
(3-Bromo-2-chlorophenyl)trimethylsilaneContains chlorine instead of fluorineDifferent reactivity profile due to chlorine
(3-Bromo-2-methylphenyl)trimethylsilaneContains a methyl groupAffects chemical properties compared to fluorine

Biological Activity

While specific biological activities for this compound are not extensively documented, organosilicon compounds are often investigated for their potential pharmaceutical applications. Research has shown that modifications in silicon groups can influence biological interactions, leading to properties such as antimicrobial and anticancer activities.

Anticancer Activity

Research into structurally similar compounds indicates that halogenated organosilicon derivatives may exhibit anticancer properties. For instance, molecular docking studies have shown that certain derivatives can bind effectively to cancer-related targets, leading to cell death through mechanisms such as reactive oxygen species (ROS) generation . The presence of bromine and fluorine in this compound may enhance its biological activity compared to non-halogenated analogs.

Case Studies and Research Findings

  • Molecular Docking Studies : A study involving similar organosilicon compounds revealed substantial binding affinities with key cancer targets such as CD-44 and EGFR, indicating that modifications like those found in this compound could lead to promising anticancer agents .
  • Chemical Reactivity : Interaction studies demonstrate that this compound participates in cross-coupling reactions, which are crucial for synthesizing complex structures in medicinal chemistry. This reactivity may facilitate the development of new therapeutic agents.
  • Potential Applications : Given its structural characteristics, this compound could serve as an intermediate in the synthesis of biologically active compounds, particularly those aimed at treating cancer or infectious diseases.

Q & A

Q. What are the optimal synthetic conditions for preparing (5-Bromo-2-fluorophenyl)trimethylsilane in high yield?

Methodology :
The synthesis typically involves lithiation of the aryl bromide followed by silylation. A published protocol ( ) employs n-butyllithium in tetrahydrofuran (THF) at –78°C to generate the aryl lithium intermediate, which is then quenched with trimethylsilyl chloride. Key parameters include:

  • Solvent : THF (anhydrous, deoxygenated) ensures optimal reactivity and stability of intermediates.
  • Temperature : Strict control at –78°C prevents side reactions (e.g., proto-debromination).
  • Purification : Column chromatography using hexane/ethyl acetate (95:5) yields >90% purity.

Methodology :

  • Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition ( ).
  • Moisture Control : Use molecular sieves (3Å) in storage vials to absorb trace water.
  • Handling : Under inert atmosphere (Ar/N₂) to avoid oxidation of the Si–C bond.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodology :

  • ¹H/¹³C NMR :
    • ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.2–7.5 ppm, J = 8–10 Hz), with TMS protons at δ 0.3–0.5 ppm.
    • ¹³C NMR : TMS carbons at δ 0–2 ppm; C-Br and C-F coupling observed in aromatic carbons ( ).
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 260 (calc. 260.1) confirms molecular weight.

Q. How do bromo and fluoro substituents influence the ortholithiation reactivity of this compound?

Advanced Analysis :
The bromine atom acts as a directing group for lithiation at the ortho position, while the fluorine substituent enhances electrophilicity via inductive effects. Competitive experiments ( ) show:

  • Relative Reactivity : Bromine > Fluorine in directing lithiation due to stronger electron-withdrawing effects.
  • Kinetic Control : Low temperatures (–78°C) favor ortho-lithiation over competing pathways (e.g., halogen scrambling).

Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states.
    • Key Findings : Bromine stabilizes negative charge in the lithiated intermediate, lowering activation energy for ortho attack.
  • NBO Analysis : Quantifies hyperconjugative interactions between Br/F and the aromatic π-system.

Application : Predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using this substrate.

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX ( ) for structure refinement.
    • Key Parameters : High-resolution data (d < 0.8 Å) clarifies bond lengths (e.g., C–Br: ~1.89 Å) and torsional angles.
    • Validation : ORTEP-3 ( ) visualizes thermal ellipsoids to confirm substituent orientations.

Example : A derivative’s crystal structure confirmed ortho silylation via Si–C bond geometry (C–Si–C angle: ~109.5°).

Q. How can contradictions in reported reaction yields for this compound be analyzed?

Advanced Methodology :

  • Systematic Review : Compare protocols for variables like solvent purity, lithiation time, and quenching methods.
  • Controlled Replication : Reproduce reactions under identical conditions (e.g., THF dried over Na/benzophenone vs. molecular sieves).
  • Statistical Analysis : Use ANOVA to assess significance of yield variations (e.g., 85% vs. 70% yields linked to trace moisture).

Q. What strategies optimize the use of this compound in multi-step syntheses?

Methodology :

  • Protecting Group Strategy : The TMS group stabilizes intermediates during cross-coupling (e.g., Stille, Negishi).
  • Sequential Functionalization : Lithiation → silylation → halogenation (e.g., I₂) generates diverse aryl silanes.
  • Scale-Up Considerations : Replace n-BuLi with LDA for safer large-scale lithiation.

Properties

Molecular Formula

C9H12BrFSi

Molecular Weight

247.18 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12BrFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3

InChI Key

ZPGRCQYMEMEASJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

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